molecular formula C20H21BrN4OS B2653647 4-bromo-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034327-42-7

4-bromo-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2653647
CAS No.: 2034327-42-7
M. Wt: 445.38
InChI Key: FBBPACUZUMHXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a sophisticated synthetic compound designed for advanced pharmacological research, particularly in the field of oncology. Its molecular architecture integrates a pyrazole core, a structure prominently featured in a wide range of biologically active molecules and established therapeutic agents . Similar pyrazole derivatives have been identified as key scaffolds in compounds with antitumor properties, showcasing the potential of this chemical class in the development of new anti-proliferative agents . The presence of both the pyridine and pyrazole heterocycles in this molecule suggests a potential for multi-target engagement, which is a valuable strategy in disrupting complex disease pathways. The 4-bromothiophene carboxamide moiety further enhances the molecule's versatility, serving as a critical pharmacophore that can be leveraged in structure-activity relationship (SAR) studies to optimize potency and selectivity. Researchers can utilize this compound as a chemical probe to investigate signal transduction pathways involved in cellular proliferation and apoptosis. Its primary research value lies in its application as a lead compound for the development of novel inhibitors targeting kinases and other enzymes critical in cancer, neurodegenerative diseases, and autoimmune disorders . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-bromo-N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN4OS/c21-16-13-19(27-14-16)20(26)25(17-3-1-2-4-17)12-11-24-10-7-18(23-24)15-5-8-22-9-6-15/h5-10,13-14,17H,1-4,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBPACUZUMHXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC(=CS4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-bromo-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

Synthesis

The synthesis of the target compound involves several steps, starting from commercially available precursors. The general synthetic route includes:

  • Formation of the Pyrazole Ring : The initial step involves the reaction of 4-bromo compounds with appropriate cyclopentyl and pyridinyl derivatives to form the pyrazole moiety.
  • Thiophene Coupling : Subsequent coupling reactions introduce the thiophene ring, which is crucial for enhancing biological activity.
  • Carboxamide Formation : The final step involves the formation of the carboxamide group, which is essential for the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that This compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

CompoundIC50 (μM)Target Organism
This compound2.5M. tuberculosis
Control (Pyrazinamide)3.0M. tuberculosis

This data suggests that the compound is a promising candidate for further development as an anti-tubercular agent .

Cytotoxicity Studies

Cytotoxicity assessments were performed on human embryonic kidney (HEK-293) cells to evaluate safety profiles. The compound demonstrated low toxicity with an IC50 greater than 100 μM, indicating a favorable therapeutic index.

CompoundIC50 (μM)Cell Line
This compound>100HEK-293

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Inhibition of Enzymatic Activity : Preliminary docking studies suggest that it may inhibit key enzymes involved in bacterial metabolism.
  • Disruption of Membrane Integrity : The lipophilic nature of the thiophene ring may allow for disruption of bacterial cell membranes, leading to cell death.

Case Studies

A recent study focused on a series of substituted compounds similar to This compound , revealing that modifications in the thiophene and pyrazole rings significantly influenced their antimicrobial potency and selectivity .

Comparison with Similar Compounds

Core Thiophene-Carboxamide Derivatives
  • 5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide (Compound 3, ): Key Differences: Substitution at the 5-position of thiophene vs. 4-position in the target compound; pyridin-2-yl vs. pyridin-4-yl in the pyrazole chain. Synthesis: Prepared via TiCl₄-mediated coupling of 5-bromothiophene-2-carboxylic acid with 2-amino-4-methylpyridine (80% yield). Suzuki-Miyaura cross-coupling with aryl boronic acids further diversifies the library (35–84% yields) . Relevance: Highlights the importance of bromine position on reactivity and bioactivity.
Pyrazole-Carboxamide Analogues
  • 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide (): Key Differences: Pyrazole core instead of thiophene; 3-chloropyridin-2-yl vs. pyridin-4-yl substitution.
Chromenone-Pyrazolo-Pyrimidine Hybrids ()**:
  • Example Compound: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate.
  • Key Differences: Incorporates a chromenone ring and pyrazolo-pyrimidine system, contrasting with the simpler thiophene-pyrazole scaffold of the target compound.
  • Synthesis : Suzuki coupling with Pd catalysts (46% yield; MP: 227–230°C) .

Key Comparative Insights

Pyridine vs. Pyrazole Roles :

  • Pyridin-4-yl in the target compound could enhance solubility relative to pyridin-2-yl () due to altered dipole interactions .

Synthetic Flexibility :

  • The Suzuki-Miyaura methodology (common in and ) is adaptable for both thiophene and pyrazole systems, though yields vary significantly (35–84% vs. 46%) .

Biological Implications: Thiophene-carboxamide derivatives () show antibacterial activity, while chromenone hybrids () target cancer pathways. The target compound’s pyridin-4-yl pyrazole moiety may favor kinase inhibition, analogous to FDA-approved pyrazole-containing drugs (e.g., crizotinib).

Q & A

Q. What are the key steps in synthesizing 4-bromo-N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide, and how are intermediates purified?

The synthesis involves multi-step reactions:

  • Step 1: Preparation of the pyrazole intermediate via coupling 4-bromothiophene-2-carboxylic acid with cyclopentylamine under carbodiimide-mediated amide bond formation.
  • Step 2: Functionalization of the pyridine-pyrazole ethyl chain using a nucleophilic substitution reaction between 3-(pyridin-4-yl)-1H-pyrazole and a bromoethyl intermediate.
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates intermediates, while recrystallization (ethanol/water) ensures final product purity .
  • Monitoring: Thin-layer chromatography (TLC) and 1^1H NMR track reaction progress .

Q. Which spectroscopic methods are critical for confirming the compound’s structure?

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR verify substituent connectivity (e.g., cyclopentyl protons at δ 1.5–2.1 ppm, pyridinyl aromatic signals at δ 8.3–8.7 ppm) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 530.0521) .
  • X-ray Crystallography: Resolves stereochemistry and solid-state packing, critical for validating the pyrazole-thiophene spatial arrangement .

Q. How is the compound screened for preliminary biological activity?

  • In vitro assays: Dose-response curves in cancer cell lines (e.g., IC50_{50} values via MTT assay) and antimicrobial disk diffusion tests .
  • Enzyme inhibition: Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive binding protocols) .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of pyridine-pyrazole and thiophene-carboxamide moieties?

  • Solvent selection: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates .
  • Catalyst screening: Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve cross-coupling efficiency for bromothiophene derivatives .
  • Design of Experiments (DoE): Statistical optimization (e.g., response surface methodology) identifies ideal temperature (80–100°C) and stoichiometric ratios (1:1.2 thiophene:pyrazole) .

Q. How can contradictory results in biological activity assays be resolved?

  • Metabolic interference: Test for off-target effects using siRNA knockdowns of suspected pathways .
  • Solubility adjustments: Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability in cell-based assays .
  • Orthogonal assays: Confirm kinase inhibition via Western blot (phosphorylation status) alongside enzymatic activity assays .

Q. What computational strategies are used to predict the compound’s mechanism of action?

  • Molecular docking: Autodock Vina or Schrödinger Suite models binding to kinase ATP pockets (e.g., VEGFR2 or EGFR) .
  • QSAR modeling: Correlate substituent electronegativity (e.g., bromo vs. chloro) with cytotoxic activity using Hammett parameters .
  • MD simulations: Assess binding stability over 100 ns trajectories to identify critical residue interactions (e.g., hydrogen bonds with pyridinyl N) .

Q. How is chiral purity ensured if stereocenters are present in intermediates?

  • Chiral HPLC: Separates enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
  • Circular Dichroism (CD): Validates absolute configuration by comparing experimental and simulated spectra .

Experimental Design & Data Analysis

Q. What strategies mitigate degradation during long-term stability studies?

  • Forced degradation: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .
  • Analytical monitoring: UPLC-MS tracks degradation products (e.g., debromination or amide hydrolysis) .

Q. How are structure-activity relationships (SARs) systematically explored?

  • Analog synthesis: Replace bromo with electron-withdrawing groups (e.g., CF3_3) or modify the cyclopentyl ring to cyclohexyl .
  • Bioisosteric replacement: Substitute pyridinyl-pyrazole with triazole or imidazole to assess potency changes .

Q. What in vivo experimental models are appropriate for preclinical testing?

  • Xenograft models: Subcutaneous tumor implants (e.g., HCT-116 colorectal cancer) assess efficacy and toxicity .
  • Pharmacokinetics: LC-MS/MS measures plasma half-life and tissue distribution in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.